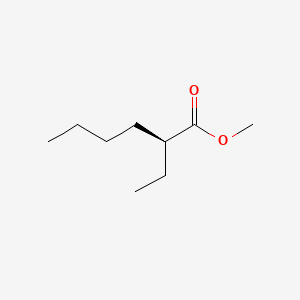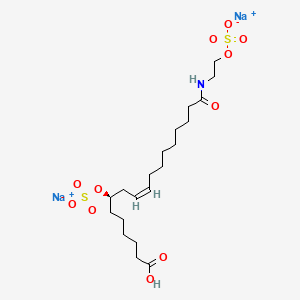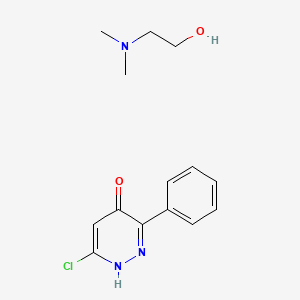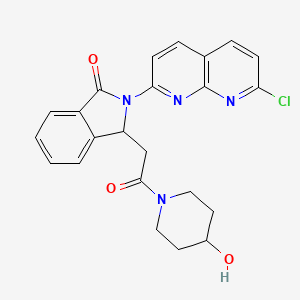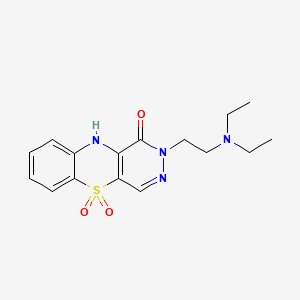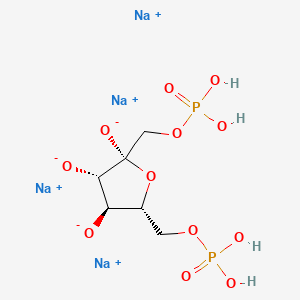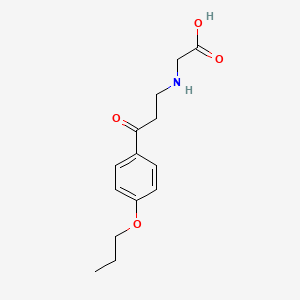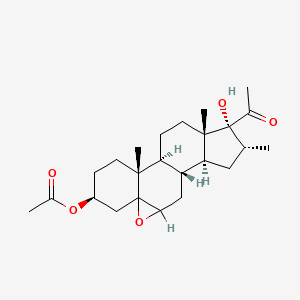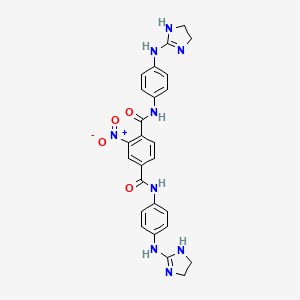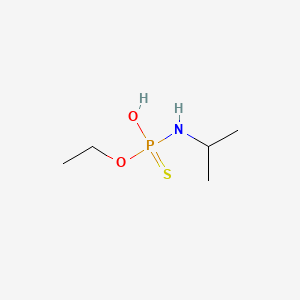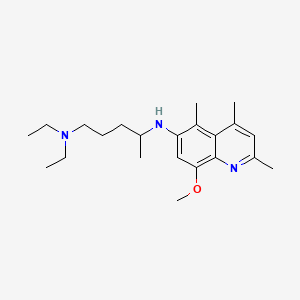
1,4-Pentanediamine, N(sup 1),N(sup 1)-diethyl-N(sup 4)-(8-methoxy-2,4,5-trimethyl-6-quinolinyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Pentanediamine, N(sup 1),N(sup 1)-diethyl-N(sup 4)-(8-methoxy-2,4,5-trimethyl-6-quinolinyl) is a complex organic compound with a unique structure that combines a pentanediamine backbone with a quinoline derivative
Métodos De Preparación
The synthesis of 1,4-Pentanediamine, N(sup 1),N(sup 1)-diethyl-N(sup 4)-(8-methoxy-2,4,5-trimethyl-6-quinolinyl) typically involves multiple steps. The process begins with the preparation of the quinoline derivative, followed by its reaction with 1,4-pentanediamine. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently.
Análisis De Reacciones Químicas
1,4-Pentanediamine, N(sup 1),N(sup 1)-diethyl-N(sup 4)-(8-methoxy-2,4,5-trimethyl-6-quinolinyl) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinoline oxides.
Reduction: Reduction reactions can convert the quinoline moiety to its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline ring, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,4-Pentanediamine, N(sup 1),N(sup 1)-diethyl-N(sup 4)-(8-methoxy-2,4,5-trimethyl-6-quinolinyl) has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,4-Pentanediamine, N(sup 1),N(sup 1)-diethyl-N(sup 4)-(8-methoxy-2,4,5-trimethyl-6-quinolinyl) involves its interaction with specific molecular targets. The quinoline moiety is known to interact with DNA and proteins, potentially disrupting their normal functions. This interaction can lead to the inhibition of key biological pathways, making the compound a potential candidate for therapeutic applications.
Comparación Con Compuestos Similares
1,4-Pentanediamine, N(sup 1),N(sup 1)-diethyl-N(sup 4)-(8-methoxy-2,4,5-trimethyl-6-quinolinyl) can be compared with other similar compounds, such as:
1,4-Pentanediamine, N(sup 1),N(sup 1)-diethyl-: This compound lacks the quinoline moiety, making it less complex and potentially less active in biological systems.
1,4-Pentanediamine, N(sup 4)-(7-chloro-4-quinolinyl)-N(sup 1),N(sup 1)-diethyl-: This compound has a chloro-substituted quinoline, which may alter its reactivity and biological activity.
N(sup 4)-(2-Butoxyethyl)-N(sup 1),N(sup 1)-diethyl-1,4-pentanediamine: This compound features a butoxyethyl group, which can influence its solubility and reactivity.
The uniqueness of this compound) lies in its specific quinoline substitution, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
84264-55-1 |
|---|---|
Fórmula molecular |
C22H35N3O |
Peso molecular |
357.5 g/mol |
Nombre IUPAC |
1-N,1-N-diethyl-4-N-(8-methoxy-2,4,5-trimethylquinolin-6-yl)pentane-1,4-diamine |
InChI |
InChI=1S/C22H35N3O/c1-8-25(9-2)12-10-11-16(4)23-19-14-20(26-7)22-21(18(19)6)15(3)13-17(5)24-22/h13-14,16,23H,8-12H2,1-7H3 |
Clave InChI |
LFODGIWMOBGUTL-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCCC(C)NC1=CC(=C2C(=C1C)C(=CC(=N2)C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


